N-(4-bromo-2-fluorophenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
Description
This compound features a bromo-fluoro-substituted phenyl ring, a thioacetamide linker, and a pyridine moiety bearing a 3-ethyl-1,2,4-oxadiazole group. The bromine and fluorine substituents enhance hydrophobic interactions and metabolic stability, while the oxadiazole ring acts as a bioisostere, improving binding affinity and resistance to enzymatic degradation. The thioether linkage may enhance solubility compared to ether or amine analogs .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN4O2S/c1-2-14-22-17(25-23-14)10-5-6-20-16(7-10)26-9-15(24)21-13-4-3-11(18)8-12(13)19/h3-8H,2,9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHCTKMMKLFGQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 401.3 g/mol. The structure includes a bromo and fluorine substituent on the phenyl ring, an oxadiazole moiety, and a thioacetamide group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole moiety. These compounds have been shown to inhibit various cancer-related enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial in cancer cell proliferation and survival . The incorporation of oxadiazole derivatives in drug design has led to promising results in targeting specific cancer pathways.
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Research indicates that derivatives with similar structural features demonstrate significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values for related compounds suggest effective antimicrobial activity, making this class of compounds a candidate for further development in treating infections.
Antioxidant Activity
Compounds with similar structures have also been evaluated for their antioxidant properties. The presence of electron-withdrawing groups like bromine and fluorine enhances the ability to scavenge free radicals, thereby providing protective effects against oxidative stress . This activity is crucial in preventing cellular damage linked to various diseases, including cancer.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a similar oxadiazole derivative against breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways .
Case Study 2: Antimicrobial Testing
In another investigation, a series of compounds derived from the same scaffold were tested against Staphylococcus aureus and Escherichia coli. The results indicated MIC values ranging from 5 µM to 20 µM, demonstrating substantial antimicrobial activity that supports the potential application of these compounds in treating bacterial infections .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/MIC Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 10 | Induction of apoptosis |
| Antimicrobial | S. aureus | 5 | Cell wall synthesis inhibition |
| E. coli | 20 | Disruption of membrane integrity | |
| Antioxidant | N/A | N/A | Free radical scavenging |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Variations
Triazole vs. Oxadiazole Derivatives
N-(4-Bromo-2-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
Nicotinamide and Oxadiazole Hybrids
Halogenation and Aromatic Substituents
- 2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-mesitylacetamide (): Mesityl (2,4,6-trimethylphenyl) group replaces bromo-fluorophenyl. Smiles: CCc1noc(-c2ccnc(SCC(=O)Nc3c(C)cc(C)cc3C)c2)n1 .
Physicochemical and Pharmacokinetic Properties
Note: LogP and solubility estimates based on structural analogs and computational models.
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
- Methodological Answer : The synthesis should prioritize regioselective formation of the 1,2,4-oxadiazole ring and efficient coupling of the pyridine-thioacetamide moiety. Key steps include:
- Cyclization : Use nitrile oxide intermediates (generated from hydroxamoyl chlorides) for 1,2,4-oxadiazole formation under reflux with a polar aprotic solvent (e.g., DMF) .
- Thioether Bond Formation : Employ nucleophilic aromatic substitution (SNAr) between a pyridine-thiol intermediate and a bromoacetamide derivative in the presence of a base (e.g., K₂CO₃) .
- Purification : Utilize column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity .
Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : Confirm substituent positions via - and -NMR. For example, the pyridine-thioacetamide proton typically resonates at δ 7.8–8.2 ppm, while the oxadiazole ring protons are deshielded (δ 8.3–8.6 ppm) .
- X-ray Crystallography : Resolve the crystal structure to verify bond angles and spatial arrangement. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-2018/3 ensures accuracy .
- Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS, targeting the [M+H] ion with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Standardization : Use a common cell line (e.g., HEK-293) and normalize activity to a positive control (e.g., staurosporine for kinase inhibition).
- Solubility Optimization : Address poor solubility (common with heterocyclic acetamides) by testing co-solvents (e.g., DMSO:PBS mixtures ≤1% v/v) or prodrug strategies (e.g., esterification of the acetamide) .
- Dose-Response Analysis : Perform IC₅₀ determinations in triplicate across a 10,000-fold concentration range to identify assay-specific artifacts .
Q. What mechanistic insights can be gained from studying the 1,2,4-oxadiazole moiety’s role in bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified oxadiazole substituents (e.g., methyl vs. ethyl groups) and compare activity in enzyme inhibition assays (e.g., COX-2 or kinase targets) .
- Computational Docking : Use AutoDock Vina to model interactions between the oxadiazole ring and active-site residues (e.g., hydrogen bonding with Ser530 in COX-2) .
- Metabolic Stability : Assess oxidative degradation of the oxadiazole ring via liver microsome assays (human/rat, 1 mg/mL protein, NADPH regeneration system) .
Q. What strategies improve reaction yields during scale-up synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂/Xantphos systems for Suzuki-Miyaura couplings (if applicable), optimizing ligand-to-metal ratios (2:1) and reaction temperatures (80–100°C) .
- In Situ Monitoring : Employ FTIR or HPLC to detect intermediates (e.g., nitrile oxide) and minimize side reactions like over-oxidation .
- Workflow Automation : Use flow chemistry for thioacetamide coupling steps, reducing manual handling and improving reproducibility .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting data in solubility and permeability studies?
- Methodological Answer :
- PAMPA Assays : Compare permeability coefficients (Pₐₚₚ) across pH gradients (e.g., 5.0 vs. 7.4) to identify pH-dependent solubility limitations .
- Hansen Solubility Parameters : Calculate HSP values (δD, δP, δH) to rationalize solvent compatibility and guide formulation .
- Crystallinity Analysis : Use DSC/TGA to detect polymorphic forms affecting solubility; amorphous dispersions may enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
